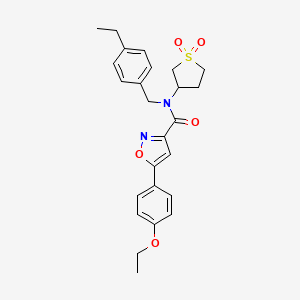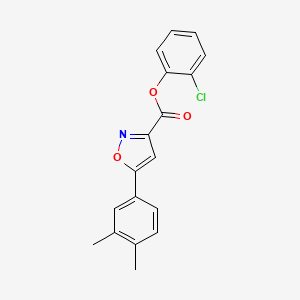![molecular formula C26H25ClN4O4S B11358223 5-[(2-chlorobenzyl)(furan-2-ylmethyl)amino]-N-(2,4-dimethylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11358223.png)
5-[(2-chlorobenzyl)(furan-2-ylmethyl)amino]-N-(2,4-dimethylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(2-クロロベンジル)(フラン-2-イルメチル)アミノ]-N-(2,4-ジメチルフェニル)-2-(メチルスルホニル)ピリミジン-4-カルボキサミドは、様々な官能基を組み合わせたユニークな構造を持つ複雑な有機化合物です。
製造方法
合成経路と反応条件
5-[(2-クロロベンジル)(フラン-2-イルメチル)アミノ]-N-(2,4-ジメチルフェニル)-2-(メチルスルホニル)ピリミジン-4-カルボキサミドの合成は、複数の段階を伴い、それぞれ特定の試薬と条件が必要です。プロセスは通常、ピリミジン核の調製から始まり、続いて求核置換反応によってフラン-2-イルメチル基と2-クロロベンジル基を導入します。最後の段階では、ピリミジン環をスルホニル化してメチルスルホニル基を導入します。
工業生産方法
この化合物の工業生産では、収率を最大化しコストを最小限に抑えるために、合成経路の最適化が求められます。これには、特定の段階における連続フローリアクターの使用、より効率的な触媒や試薬の開発が含まれる可能性があります。
化学反応解析
反応の種類
5-[(2-クロロベンジル)(フラン-2-イルメチル)アミノ]-N-(2,4-ジメチルフェニル)-2-(メチルスルホニル)ピリミジン-4-カルボキサミドは、次のような様々な化学反応を起こすことができます。
酸化: フラン環は酸化されてフラン-2-カルボン酸誘導体を形成することができます。
還元: ニトロ基は存在する場合、アミンに還元することができます。
置換: クロロベンジル基は求核置換反応を起こすことができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) があります。
還元: 水素化リチウムアルミニウム (LiAlH4) やパラジウム触媒を用いた水素ガス (H2) などの還元剤を使用することができます。
置換: アミンやチオールなどの求核剤は、塩基性条件下でクロロベンジル基を置換するために使用することができます。
生成する主な生成物
酸化: フラン-2-カルボン酸誘導体。
還元: アミン。
置換: 様々な置換ベンジル誘導体。
科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: ピリミジン誘導体を含む生物学的経路を研究するためのプローブとして使用される可能性があります。
医学: ユニークな構造と官能基のために、治療薬としての可能性が調査されています。
産業: 特定の特性を持つ新素材の開発に使用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(2-Chlorophenyl)methyl][(furan-2-yl)methyl]amino}-N-(2,4-dimethylphenyl)-2-methanesulfonylpyrimidine-4-carboxamide involves multiple steps, typically starting with the preparation of the pyrimidine core. The general synthetic route can be summarized as follows:
Formation of Pyrimidine Core: The pyrimidine core is synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.
Introduction of Substituents: The chlorophenyl, furan, and dimethylphenyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases or acids as catalysts.
Methanesulfonylation: The methanesulfonyl group is introduced via sulfonylation reactions using methanesulfonyl chloride in the presence of a base such as triethylamine.
Final Coupling: The final coupling step involves the reaction of the intermediate compounds to form the desired product. This step may require the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
5-{[(2-Chlorophenyl)methyl][(furan-2-yl)methyl]amino}-N-(2,4-dimethylphenyl)-2-methanesulfonylpyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate (K2CO3)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while substitution reactions on the chlorophenyl group may yield various substituted aromatic compounds.
科学的研究の応用
5-{[(2-Chlorophenyl)methyl][(furan-2-yl)methyl]amino}-N-(2,4-dimethylphenyl)-2-methanesulfonylpyrimidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical agents with potential therapeutic effects.
Organic Synthesis: The compound’s diverse functional groups make it a valuable building block for the synthesis of more complex molecules.
Biological Studies: It can be used in biological assays to study its effects on various biological pathways and targets.
作用機序
5-[(2-クロロベンジル)(フラン-2-イルメチル)アミノ]-N-(2,4-ジメチルフェニル)-2-(メチルスルホニル)ピリミジン-4-カルボキサミドの作用機序は、特定の分子標的との相互作用に関与しています。この化合物は、酵素や受容体に結合し、それらの活性を変化させ、様々な生物学的効果をもたらす可能性があります。正確な経路と標的は、特定の用途と化合物に存在する官能基によって異なります。
類似化合物の比較
類似化合物
- 4-クロロ-2-{[(フラン-2-イル)メチル]アミノ}-5-スルファモイルベンズアミド
- 他のピリミジン誘導体 で、同様の官能基を持つもの。
独自性
5-[(2-クロロベンジル)(フラン-2-イルメチル)アミノ]-N-(2,4-ジメチルフェニル)-2-(メチルスルホニル)ピリミジン-4-カルボキサミドは、ピリミジン核とフラン、クロロベンジル、メチルスルホニル基を組み合わせているため、ユニークです。このユニークな構造は、様々な用途に役立つ独特の化学的および生物学的特性をもたらします。
類似化合物との比較
Similar Compounds
- 5-{[(2-Chlorophenyl)methyl][(furan-2-yl)methyl]amino}-N-(2,4-dimethylphenyl)-2-methanesulfonylpyrimidine-4-carboxamide
- 5-{[(2-Chlorophenyl)methyl][(furan-2-yl)methyl]amino}-N-(2,4-dimethylphenyl)-2-methanesulfonylpyrimidine-4-carboxamide
Uniqueness
The uniqueness of 5-{[(2-Chlorophenyl)methyl][(furan-2-yl)methyl]amino}-N-(2,4-dimethylphenyl)-2-methanesulfonylpyrimidine-4-carboxamide lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structural diversity makes it a versatile compound for various scientific research and industrial applications.
特性
分子式 |
C26H25ClN4O4S |
|---|---|
分子量 |
525.0 g/mol |
IUPAC名 |
5-[(2-chlorophenyl)methyl-(furan-2-ylmethyl)amino]-N-(2,4-dimethylphenyl)-2-methylsulfonylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C26H25ClN4O4S/c1-17-10-11-22(18(2)13-17)29-25(32)24-23(14-28-26(30-24)36(3,33)34)31(16-20-8-6-12-35-20)15-19-7-4-5-9-21(19)27/h4-14H,15-16H2,1-3H3,(H,29,32) |
InChIキー |
NZHQDCJGOCPKBL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=NC(=NC=C2N(CC3=CC=CC=C3Cl)CC4=CC=CO4)S(=O)(=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(4-chlorophenyl)-3-methyl-1-(4-methylphenyl)-4,6-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7-ol](/img/structure/B11358154.png)
![4-butyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}cyclohexanecarboxamide](/img/structure/B11358158.png)
![2-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-N-(2-ethoxyphenyl)-4,6-dimethylpyridine-3-carboxamide](/img/structure/B11358163.png)
![N-(3-fluorophenyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11358168.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-(1-phenylethyl)piperidine-4-carboxamide](/img/structure/B11358174.png)
![2-(9-Ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-{2-[(2-furylmethyl)sulfanyl]ethyl}acetamide](/img/structure/B11358175.png)


![4-tert-butyl-N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11358193.png)
![N-(3-acetylphenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11358203.png)

![N-(5-chloro-2-methylphenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11358218.png)

![5-{[3-(benzyloxy)benzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11358237.png)
